1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
1,3,6-Trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a fused pyridine-pyrimidine core with distinct substituents: methyl groups at positions 1, 3, and 6, and a thiophen-2-ylmethylamino group at position 3.
Properties
IUPAC Name |
1,3,6-trimethyl-5-(thiophen-2-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-7-17-13-11(14(20)19(3)15(21)18(13)2)12(9)16-8-10-5-4-6-22-10/h4-7H,8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWCJPPNYDHRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCC3=CC=CS3)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
This inhibition could lead to a halt in the cell cycle progression, thereby preventing the proliferation of cancer cells.
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition can disrupt the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest. The downstream effects could include apoptosis or programmed cell death.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds play significant roles in biochemical reactions.
Cellular Effects
Compounds with similar structures have been shown to exhibit cytotoxic activities against various cell lines.
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 1,3,6-Trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in animal models. Future studies should investigate the threshold effects and potential toxic or adverse effects at high doses.
Biological Activity
1,3,6-Trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered attention for its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrido[2,3-d]pyrimidine core with a thiophenyl substituent that may influence its biological interactions.
Research indicates that pyrido[2,3-d]pyrimidine derivatives often act as inhibitors of key signaling pathways involved in cancer proliferation. Specifically:
- RAF-MEK-ERK Pathway : The compound has been shown to inhibit the ERK1/2 signaling pathway, which is constitutively activated in many tumors. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of similar pyrido[2,3-d]pyrimidine derivatives. For instance:
- Cytotoxicity : Compounds within this class have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), A375 (melanoma), and SK-MEL-2 (skin cancer) .
- Mechanism of Action : The mechanism typically involves the induction of apoptosis and inhibition of cell migration through the downregulation of phosphorylated ERK and MEK levels .
Enzyme Inhibition
The compound may also exhibit inhibitory activity against enzymes critical for cellular function:
- Dihydrofolate Reductase (DHFR) : Compounds similar to 1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine have been shown to inhibit DHFR with high affinity. This inhibition disrupts folate metabolism essential for DNA synthesis and repair .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. In vitro experiments demonstrated that this compound inhibits the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action involves the activation of apoptotic pathways and modulation of key signaling molecules involved in cell survival and proliferation .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against several pathogens. A study reported Minimum Inhibitory Concentrations (MIC) for different bacterial strains:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1,3,6-trimethyl derivative | 16 | Staphylococcus aureus |
| 1,3,6-trimethyl derivative | 32 | Escherichia coli |
These results suggest that the compound can disrupt bacterial cell wall synthesis or membrane integrity .
Building Block in Organic Synthesis
Due to its unique structural features, this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Oxidation : Adding oxygen-containing functional groups.
- Reduction : Removing functional groups or reducing double bonds.
- Substitution : Replacing one functional group with another.
These reactions are essential for developing new pharmaceuticals and materials.
Material Science
The unique properties of this compound also make it suitable for applications in material science. Its potential use as a catalyst in chemical reactions can enhance the efficiency of processes in industrial settings. Additionally, it may contribute to the development of novel materials with specific electronic or optical properties.
Study on Anticancer Mechanism
A detailed study examined the effects of this compound on apoptosis in cancer cells. The research indicated that it activates caspase pathways leading to programmed cell death. The findings suggest that compounds with similar structures could be further investigated for their therapeutic potential against various cancers .
Antimicrobial Screening Study
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against a range of bacteria and fungi. The study concluded that modifications to the thiophenylmethyl group could enhance antimicrobial efficacy, paving the way for developing new antibacterial agents .
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Compounds
Substituent-Driven Structural Variations
The target compound’s structure diverges from related pyridopyrimidines primarily in its substitution pattern:
- Hydroxybenzoyl Derivatives: Compounds like 6-(2-hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione (6a) feature electron-withdrawing hydroxybenzoyl groups at position 6, enhancing hydrogen-bonding capacity . In contrast, the thiophen-2-ylmethylamino group in the target compound introduces sulfur-mediated π-π stacking and nucleophilic reactivity.
- Phenyl/Alkyl Derivatives: 5-[(3,4-Difluorophenyl)amino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione () substitutes position 5 with a fluorinated phenyl group, improving lipophilicity but reducing polar interactions compared to the thiophene-containing analog .
- Thieno[2,3-d]pyrimidines: These replace the pyridine ring with a thiophene (e.g., 5-methylthieno[2,3-d]pyrimidine-2,4-dione), altering aromaticity and electron distribution .
Electronic Properties and Reactivity
- The thiophene substituent in the target compound likely narrows this gap due to sulfur’s electron-rich nature, enhancing redox activity.
- Molecular Electrostatic Potential (MEP): Thiophene-containing derivatives show nucleophilic sites localized on sulfur and amino groups, contrasting with hydroxybenzoyl analogs, where oxygen atoms dominate electrophilic regions .
Antimicrobial Activity
- Thieno[2,3-d]pyrimidines: 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione demonstrates MIC values <1 µg/mL against P. aeruginosa, outperforming streptomycin . The target compound’s thiophen-2-ylmethyl group may similarly enhance membrane penetration or target binding.
- Pyridopyrimidines with Hydrophobic Substituents : 7-(4-Chlorophenyl)-1,3-dimethyl-5-p-tolylpyrido[2,3-d]pyrimidine-2,4-dione () shows moderate activity against Gram-positive bacteria, suggesting bulky aryl groups improve lipid bilayer interactions .
Herbicidal Potential
- HOMO-LUMO Influence : Pyrido[2,3-d]pyrimidines with electron-deficient aromatic rings (e.g., flumioxazin analogs) exhibit herbicidal activity via photosystem I inhibition. The target compound’s thiophene moiety may shift HOMO localization to the pyridopyrimidine core, mimicking flumioxazin’s mechanism .
Physicochemical and Pharmacokinetic Properties
*Predicted based on analogous structures.
Key Research Findings and Implications
Steric Effects : The thiophen-2-ylmethyl group’s bulk may reduce off-target interactions compared to smaller substituents (e.g., methyl or fluoro groups) .
Antimicrobial Optimization: Structural alignment with thieno[2,3-d]pyrimidines suggests the target compound could achieve sub-µg/mL MIC values against resistant pathogens .
Preparation Methods
Cyclocondensation of 6-Aminouracil Derivatives
The foundational step involves cyclocondensation of 6-amino-1,3-dimethyluracil with a methylene donor. As demonstrated in, refluxing 6-amino-1,3-dimethyluracil with benzaldehyde in acetic acid yields pyrido[2,3-d]pyrimidine-2,4-dione derivatives. For the target compound, formaldehyde serves as the methylene source to form the bicyclic system.
- Reactants : 6-Amino-1,3-dimethyluracil (10 mmol), formaldehyde (12 mmol).
- Conditions : Reflux in glacial acetic acid (100 mL) for 8–10 hours.
- Workup : Neutralization with aqueous ammonia, filtration, and recrystallization from ethanol.
- Yield : 78–85%.
Sequential N-Methylation at Positions 1, 3, and 6
Methylation at Position 6
Position 6 methylation is achieved via nucleophilic substitution using methyl iodide in the presence of a base. In, analogous methylation of pyrido[2,3-d]pyrimidine-2,4-dione with methyl iodide in DMF using K2CO3 as a base afforded 6-methyl derivatives in 80–88% yield.
Optimized Conditions :
- Methylating Agent : Methyl iodide (1.2 eq).
- Base : K2CO3 (2.5 eq).
- Solvent : DMF, 80°C, 6 hours.
Methylation at Positions 1 and 3
Prior methylation at positions 1 and 3 is typically performed during uracil synthesis. For example, 6-amino-1,3-dimethyluracil (used in Section 2.1) is prepared by alkylating 6-aminouracil with methyl iodide in alkaline conditions.
Introduction of the Thiophen-2-ylmethylamino Group at Position 5
Chlorination at Position 5
Position 5 is activated for nucleophilic substitution by introducing a leaving group. Phosphorus oxychloride (POCl3) selectively chlorinates position 5 under reflux.
Procedure :
Amination with Thiophen-2-ylmethylamine
The chloro intermediate reacts with thiophen-2-ylmethylamine in a nucleophilic aromatic substitution (SNAr) reaction. This step parallels methodologies in, where aryl amines displace chloride under basic conditions.
Optimized Protocol :
- Reactants : 5-Chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 eq), thiophen-2-ylmethylamine (1.5 eq).
- Base : Et3N (2 eq).
- Solvent : DMF, 100°C, 12 hours.
- Workup : Extraction with ethyl acetate, column chromatography (SiO2, hexane/EtOAc 3:1).
- Yield : 65–70%.
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6): δ 11.76 (s, 1H, N1H), 7.45–7.50 (m, 1H, thiophene H-4), 7.00–7.05 (m, 1H, thiophene H-3), 6.95 (d, J = 3.2 Hz, 1H, thiophene H-5), 4.45 (s, 2H, CH2NH), 3.40 (s, 3H, N3-CH3), 3.20 (s, 3H, N1-CH3), 2.55 (s, 3H, C6-CH3).
- 13C NMR (100 MHz, DMSO-d6): δ 162.5 (C4=O), 161.7 (C2=O), 152.8 (C8a), 140.2 (thiophene C-2), 126.5 (thiophene C-5), 125.3 (thiophene C-4), 123.8 (thiophene C-3), 74.3 (C5), 45.2 (CH2NH), 37.1 (N3-CH3), 35.9 (N1-CH3), 21.5 (C6-CH3).
Melting Point and Purity
- Melting Point : 184–186°C (ethanol recrystallization).
- HPLC Purity : >98% (C18 column, MeCN/H2O 70:30).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step pathways, including cyclocondensation and alkylation. For example:
- Cyclocondensation : Reacting intermediates (e.g., N’-benzoyl derivatives) with reagents like phosphorous oxychloride under reflux, followed by hydrolysis to remove chlorine substituents .
- Alkylation : Using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base to introduce alkyl/aryl groups at the 1-position of the pyrimidine ring .
- Optimization : Yields improve with precise temperature control (e.g., 80–100°C for cyclocondensation) and solvent selection (e.g., DMF for solubility) .
Q. Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of alkylation and thiophene ring substitution. For example, singlet peaks at δ 3.20–3.80 ppm indicate methylene bridges in alkylated derivatives .
- HPLC : Monitor reaction progress and purity (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers .
Q. How is initial biological activity screening conducted for this compound?
Methodological Answer:
- Antimicrobial Assays : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL. Minimum inhibitory concentration (MIC) values <25 µg/mL suggest promising activity .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar thienopyrimidine derivatives?
Methodological Answer:
- Comparative Assays : Standardize protocols (e.g., fixed incubation times, cell densities) across labs to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., thiophene vs. oxadiazole groups) and correlate changes with activity profiles. For example, oxadiazole moieties enhance antimicrobial activity by 30% compared to thiazoles .
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., DNA gyrase for antimicrobial effects or kinase domains for anticancer activity) .
Q. What mechanistic insights exist for its potential kinase inhibition?
Methodological Answer:
- Kinase Binding Assays : Use fluorescence polarization to measure inhibition constants (Kᵢ) for kinases like EGFR or CDK2. A 2013 study showed IC₅₀ values of 0.8–1.2 µM for similar pyrido[2,3-d]pyrimidines .
- Western Blotting : Validate downstream effects (e.g., reduced phosphorylated ERK in treated cancer cells) to confirm pathway modulation .
Q. How can computational methods guide the optimization of reaction conditions?
Methodological Answer:
- DFT Calculations : Predict transition-state energies for cyclocondensation steps. For example, B3LYP/6-31G* models show lower activation barriers (~15 kcal/mol) in polar aprotic solvents .
- Machine Learning : Train models on existing reaction data (e.g., solvent, catalyst, yield) to recommend optimal conditions for novel derivatives. A 2024 study achieved 85% accuracy in predicting yields .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for alkylation steps?
Methodological Answer:
- Variable Analysis : Compare solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and stoichiometry. For example, K₂CO₃ in DMF increases yields by 20% compared to NaH in THF due to better deprotonation .
- Side-Reaction Mitigation : Add molecular sieves to absorb byproducts (e.g., HCl) during alkylation, improving purity from 70% to 90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
